molecular formula C21H30N4O8S B2513246 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 868982-34-7

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2513246
CAS RN: 868982-34-7
M. Wt: 498.55
InChI Key: WIJPBBJVDPOHOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxazolidine ring, a morpholine ring, an oxalamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazolidine and morpholine rings, the introduction of the sulfonyl group, and the coupling of these components to form the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxazolidine ring might be susceptible to ring-opening reactions, while the sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The study by Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showcasing the chemical reactivity of sulfonyl and oxazolidinone components in creating heterocyclic compounds with potential applications in material science and drug development Katritzky et al., 2007.

Enzyme Inhibition for Therapeutic Applications

  • Abbasi et al. (2019) reported on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, demonstrating their potential as enzyme inhibitors against α-glucosidase and acetylcholinesterase. This suggests the relevance of structurally similar compounds in the development of therapeutic agents for conditions like diabetes and Alzheimer's disease Abbasi et al., 2019.

Antibacterial Agents

  • Tucker et al. (1998) explored the antibacterial properties of piperazinyl oxazolidinones, indicating the importance of oxazolidinone derivatives in creating new antibiotics, especially for treating infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) Tucker et al., 1998.

Heterocyclic Chemistry and Drug Synthesis

  • The work by Malhotra et al. (2015) on the synthesis of enantiopure dihydrobenzo[1,4]-oxazine-3-carboxylic acids and benzoxazinyl oxazolidinones highlights the versatility of oxazolidinone derivatives in synthesizing complex heterocyclic structures, which could be pivotal in the development of novel pharmaceutical compounds Malhotra et al., 2015.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O8S/c26-20(22-4-1-5-24-6-9-30-10-7-24)21(27)23-15-19-25(8-11-33-19)34(28,29)16-2-3-17-18(14-16)32-13-12-31-17/h2-3,14,19H,1,4-13,15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJPBBJVDPOHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

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